Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester
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Overview
Description
Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester is a chemical compound with the molecular formula C7H7N3O3S2 and a molecular weight of 245.28 g/mol . This compound is known for its unique structure, which includes a nitrofurfurylidene group attached to a dithiocarbazic acid methyl ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with 5-nitro-2-furaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dithiocarbazic acid moiety can chelate metal ions, affecting enzymatic activities and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Carbazic acid, 3-(5-nitro-2-furoyl)-, ethyl ester
- Hydrazinecarbodithioic acid, 2-[(5-nitro-2-furanyl)methylene]-, methyl ester
Uniqueness
Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester is unique due to its specific structural features, such as the nitrofurfurylidene group and the dithiocarbazic acid methyl ester moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
CAS No. |
5016-62-6 |
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Molecular Formula |
C7H7N3O3S2 |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
methyl N-[(E)-(5-nitrofuran-2-yl)methylideneamino]carbamodithioate |
InChI |
InChI=1S/C7H7N3O3S2/c1-15-7(14)9-8-4-5-2-3-6(13-5)10(11)12/h2-4H,1H3,(H,9,14)/b8-4+ |
InChI Key |
NTPNGNSTFXJKBZ-XBXARRHUSA-N |
Isomeric SMILES |
CSC(=S)N/N=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CSC(=S)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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